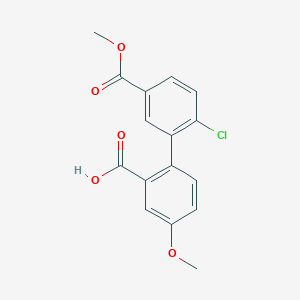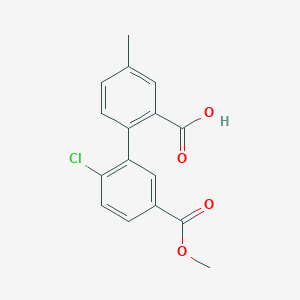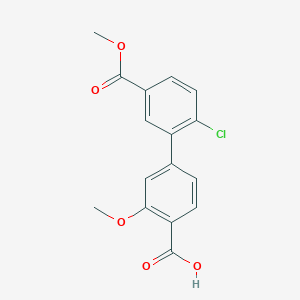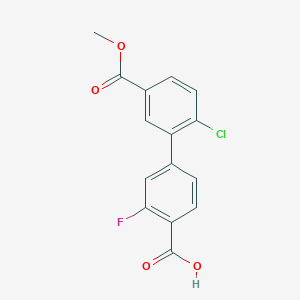
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%, commonly referred to as CMMB, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols, and has a melting point of 108-109°C. CMMB has a wide range of uses in organic synthesis and is used as a reagent for the synthesis of various pharmaceuticals and other compounds. CMMB is also used in the development of new materials, such as polymers, and in the production of catalysts.
科学研究应用
CMMB is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the production of catalysts. CMMB is also used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, CMMB is used in the study of chemical reactions, as it can be used to study the reactivity of different chemical compounds.
作用机制
The mechanism of action of CMMB is based on its ability to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form stable complexes with other molecules, which can then be used to catalyze a variety of reactions. CMMB can also act as a proton acceptor, which allows it to form hydrogen bonds with other molecules, which can then be used to catalyze reactions.
Biochemical and Physiological Effects
CMMB has been studied for its potential biochemical and physiological effects. Studies have shown that CMMB has the potential to act as an antioxidant, which could be beneficial in the prevention of oxidative damage caused by free radicals. In addition, CMMB has been shown to have anti-inflammatory and anti-bacterial properties, which could be useful in the treatment of various diseases.
实验室实验的优点和局限性
The use of CMMB in lab experiments has several advantages. It is relatively easy to synthesize and can be used to synthesize a variety of compounds. In addition, CMMB is relatively stable and can be stored for long periods of time without decomposition. However, CMMB can be toxic if not handled properly, and should be handled with caution.
未来方向
The use of CMMB in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the development of new materials, such as polymers, that can be synthesized using CMMB. In addition, CMMB could be used in the development of new catalysts, which could be used to speed up chemical reactions. Finally, further research into the biochemical and physiological effects of CMMB could lead to new treatments for various diseases and disorders.
合成方法
CMMB can be synthesized using a variety of methods, including the reaction of 5-methoxy-2-chlorobenzoic acid and 2-methoxycarbonylphenol. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is typically conducted at a temperature of around 150°C. The reaction results in the formation of a white solid, which is then purified and crystallized to obtain CMMB.
属性
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-10-4-5-11(13(8-10)15(18)19)12-7-9(16(20)22-2)3-6-14(12)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVPFAYJCTVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691982 |
Source


|
| Record name | 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261917-20-7 |
Source


|
| Record name | 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410642.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)










